1-(2-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, which is attached to a pyrazole ring with a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the bromination of 4-methylphenyl derivatives followed by the formation of the pyrazole ring and subsequent carboxylation. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step . The pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The carboxylation step often involves the use of carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrazine Derivatives: Used for the formation of the pyrazole ring.
Carbon Dioxide: Used for carboxylation reactions under basic conditions.
Major Products:
Substituted Pyrazoles: Formed through substitution reactions.
Carboxylic Acids and Aldehydes: Formed through oxidation reactions.
Alcohols and Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding specificity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Chloro-4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-ethylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position of the pyrazole ring.
Uniqueness: The presence of the bromine atom at the 2-position and the methyl group at the 4-position of the phenyl ring, along with the carboxylic acid group at the 3-position of the pyrazole ring, gives 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid unique chemical and biological properties.
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-3-10(8(12)6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
DROHNCXELSSSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC(=N2)C(=O)O)Br |
Origin of Product |
United States |
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